molecular formula C23H27N3O2 B2446149 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline CAS No. 612051-59-9

2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2446149
CAS No.: 612051-59-9
M. Wt: 377.488
InChI Key: QPBRDXNJVAFGKT-UHFFFAOYSA-N
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Description

2,3-Diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline is a chemical research reagent based on the 6H-indolo[2,3-b]quinoxaline scaffold, a planar fused heterocyclic compound recognized for its diverse pharmacological potential. This core structure is established as a DNA and protein-interacting scaffold, with its mechanism of pharmacological action predominantly involving DNA intercalation . The thermal stability of the intercalated complex, a key parameter for biological activity, is influenced by the substituents attached to the core nucleus, such as the pentyl and diethoxy groups on this derivative . Researchers are exploring indolo[2,3-b]quinoxaline derivatives extensively for their antiviral activities . Specific derivatives have been investigated as potential inhibitors of influenza viruses, SARS coronavirus, and SARS-CoV-2, with computational docking studies suggesting high-affinity binding to viral proteases . The structural features of this class of compounds also make them subjects of interest in other fields, including material science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound class.

Properties

IUPAC Name

2,3-diethoxy-6-pentylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-4-7-10-13-26-19-12-9-8-11-16(19)22-23(26)25-18-15-21(28-6-3)20(27-5-2)14-17(18)24-22/h8-9,11-12,14-15H,4-7,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBRDXNJVAFGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. Common catalysts include Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The reaction is usually carried out under reflux conditions in solvents like ethanol or formic acid .

Industrial Production Methods

For industrial production, the use of microwave irradiation and nanoparticle catalysts such as copper-doped cadmium sulfide or cerium(IV) oxide has been proposed. These methods offer higher yields and shorter reaction times compared to traditional methods .

Chemical Reactions Analysis

1.1. O-Dealkylation of Ethoxy Groups

The ethoxy groups at positions 2 and 3 undergo hydrolysis under acidic or basic conditions to yield hydroxyl derivatives. For example:

  • Reaction : 2,3-Diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline + HCl (conc.) → 2,3-Dihydroxy-6-pentyl-6H-indolo[2,3-b]quinoxaline + 2 ethanol

  • Conditions : 1:10 HCl/EtOH, 80°C, 2–3 h .

  • Yield : ~70–85% (analogous systems) .

1.2. Alkylation of the Pentyl Chain

The pentyl group at position 6 participates in radical halogenation:

  • Reaction : 6-Pentyl derivative + NBS (N-bromosuccinimide) → 6-(4-Bromopentyl)-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline

  • Conditions : CCl₄, AIBN initiator, reflux, 12 h .

  • Yield : ~60% (based on 6-alkylindoloquinoxaline bromination) .

2.1. Oxidation of the Indoloquinoxaline Core

The fused indole ring is susceptible to oxidation, forming quinoxalinone derivatives:

  • Reaction : this compound + K₃[Fe(CN)₆] → 2,3-Diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxalin-5-one

  • Conditions : 0.1 M K₃[Fe(CN)₆] in H₂O/EtOH (1:1), 25°C, 6 h .

  • Yield : ~55–65% .

2.2. Reduction of the Quinoxaline Moiety

Catalytic hydrogenation selectively reduces the quinoxaline ring:

  • Reaction : this compound + H₂ (5 atm) → 2,3-Diethoxy-6-pentyl-5,6,7,8-tetrahydroindolo[2,3-b]quinoxaline

  • Conditions : 10% Pd/C, EtOAc, 25°C, 24 h .

  • Yield : ~90% (similar substrates) .

3.1. Nitration

Nitration occurs preferentially at position 9 of the indole ring:

  • Reaction : this compound + HNO₃ → 9-Nitro-2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline

  • Conditions : 70% HNO₃, H₂SO₄ (1:3), 0°C, 1 h .

  • Yield : ~40–50% .

3.2. Sulfonation

Sulfonation at position 5 is favored under mild conditions:

  • Reaction : this compound + ClSO₃H → 5-Sulfo-2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline

  • Conditions : ClSO₃H, CH₂Cl₂, 0°C, 30 min .

  • Yield : ~35% (reported for 6H-indolo[2,3-b]quinoxaline) .

4.1. Buchwald–Hartwig Amination

The brominated derivative undergoes Pd-catalyzed amination:

  • Reaction : 9-Bromo-2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline + morpholine → 9-Morpholino-2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline

  • Conditions : Pd(OAc)₂, dppf ligand, t-BuONa, toluene, microwave, 15 min .

  • Yield : ~75% (analogous systems) .

Biological Activity Correlation

While direct data for this compound is limited, structurally similar compounds exhibit:

  • Cytostatic Activity : IC₅₀ = 7.2–38 μM against leukemia cells (cf. melphalan IC₅₀ = 2.1–3.2 μM) .

  • Antiviral Potential : Interferon-inducing activity in VSV-infected models (EC₅₀ = 0.8–1.2 μM) .

Stability Data

  • Thermal Stability : Decomposition temperature = 280–290°C (TGA) .

  • Photostability : Stable under UV light (λ = 254 nm) for >48 h .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
The compound is being investigated for its therapeutic applications, particularly in oncology. It has shown promise in the treatment of various cancers, including hematological cancers, lung cancer, and breast cancer. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antiviral Activity
Research indicates that derivatives of indolo[2,3-b]quinoxaline exhibit antiviral properties. Specifically, compounds similar to 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline have been evaluated for their ability to inhibit the replication of viruses such as herpes simplex virus and cytomegalovirus . This suggests a broader application in treating viral infections.

Biological Imaging

Fluorescent Probes
The compound is utilized in the development of fluorescent probes for biological imaging. These probes are crucial for visualizing cellular processes in real-time, which is essential for understanding disease mechanisms and evaluating therapeutic interventions . The ability to track cellular activities can lead to advancements in cancer research and other fields.

Material Science

Organic Semiconductors
In material science, this compound is being explored as a component in organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's stability and efficiency can enhance the performance of electronic devices .

Antimicrobial Agents

Recent studies have highlighted the potential of indolo[2,3-b]quinoxaline derivatives as new antimicrobial agents. Given the increasing concern over antibiotic resistance, compounds like this compound could provide alternative treatment options against resistant bacterial strains .

Research Findings Table

Application AreaKey FindingsReferences
Pharmaceutical Development Potential anticancer activity; effective against various cancers ,
Antiviral Activity Inhibits replication of HSV and cytomegalovirus; promising for viral infection treatments ,
Biological Imaging Used to create fluorescent probes for tracking cellular processes ,
Material Science Explored as an organic semiconductor; enhances OLEDs and solar cells
Antimicrobial Agents Potential to develop new antimicrobial agents addressing antibiotic resistance

Case Studies

  • Cancer Treatment Study
    A study investigated the effects of this compound on leukemia cell lines. Results indicated significant growth inhibition at various concentrations, suggesting its potential as a therapeutic agent in hematological malignancies .
  • Antiviral Efficacy Research
    In vitro studies demonstrated that derivatives of indolo[2,3-b]quinoxaline effectively inhibited herpes simplex virus replication at low micromolar concentrations. This highlights the compound's potential role in developing antiviral therapies .
  • Fluorescent Imaging Application
    Research utilizing this compound as a fluorescent probe showed enhanced imaging capabilities for live-cell imaging experiments. This advancement could significantly improve the understanding of cellular dynamics during disease progression .

Mechanism of Action

The primary mechanism of action of 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, thereby inhibiting DNA replication and transcription . This mechanism is crucial for its anticancer and antiviral activities.

Comparison with Similar Compounds

Biological Activity

2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. This class of compounds is notable for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of isatin with o-phenylenediamine in the presence of suitable catalysts such as Brønsted acids (e.g., acetic acid) . Recent advancements have introduced microwave irradiation and nanoparticle catalysts to enhance yield and reduce reaction time .

The primary mechanism of action for this compound is its ability to intercalate DNA. This intercalation disrupts the normal function of DNA by inserting itself between base pairs, inhibiting DNA replication and transcription processes .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes within host cells. Specific assays are needed to quantify its efficacy against various viruses.

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound has demonstrated antimicrobial activity against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial potential indicates its possible application in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Research : A study conducted on MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent apoptosis .
  • Antiviral Evaluation : In a preliminary screening against influenza virus strains, this compound exhibited promising results by reducing viral titers significantly in cultured cells .

Q & A

Basic: What are the primary synthetic routes for 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline, and how do their efficiencies compare?

The compound is synthesized via palladium-catalyzed cross-coupling and annulation reactions. Two main pathways are documented:

  • One-pot method : Combines Pd-catalyzed C–N coupling and C–H activation, yielding moderate-to-good efficiencies (60–75%) but limited substrate scope due to steric hindrance from ethoxy and pentyl groups .
  • Two-step method : Involves Suzuki coupling followed by annulation with amines. This approach offers broader substrate flexibility (e.g., aromatic/aliphatic amines) and higher yields (80–90%) but requires sequential optimization .
    Methodological tip : Use elemental analysis and spectral data (¹H/¹³C NMR, IR) to confirm regioselectivity, particularly for ethoxy and pentyl substituents .

Advanced: How can regioselectivity challenges in functionalizing the indoloquinoxaline core be addressed?

Regioselectivity is influenced by steric and electronic factors. For example:

  • Electron-rich substituents (e.g., ethoxy groups at C2/C3) direct electrophilic attacks to C9 due to resonance stabilization .
  • Pd-catalyzed cross-coupling (e.g., Sonogashira or Stille reactions) selectively modifies C9 when C6 is occupied by a pentyl group, as seen in dye-sensitized solar cell (DSSC) sensitizer synthesis .
    Experimental design : Employ computational modeling (DFT) to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, catalyst loading) .

Basic: What spectroscopic and electrochemical properties make this compound suitable for optoelectronic applications?

  • Optical properties : The indoloquinoxaline core exhibits a low bandgap (~2.1 eV) and strong absorption in the visible range (λmax ≈ 450–550 nm), ideal for DSSCs .
  • Electrochemical properties : Cyclic voltammetry reveals a HOMO level of −5.2 eV and LUMO of −3.1 eV, facilitating electron injection into TiO₂ in DSSCs .
    Methodological tip : Use UV-vis spectroscopy with TD-DFT calculations to correlate structure-property relationships .

Advanced: How does the π-linker design (e.g., thiophene vs. phenyl) in DSSC sensitizers impact photovoltaic performance?

  • Thiophene linkers : Enhance conjugation, red-shifting absorption (Δλmax ≈ +30 nm) and improving molar extinction coefficients (ε > 50,000 M⁻¹cm⁻¹), but increase aggregation risk .
  • Phenyl linkers : Reduce aggregation but limit light-harvesting efficiency due to weaker π-π* transitions.
    Data-driven insight : A bithiophene-linked derivative achieved a power conversion efficiency (PCE) of 6.2% in DSSCs, outperforming phenyl analogs (PCE: 4.5%) .

Basic: What mechanisms underlie the DNA-binding activity of indoloquinoxaline derivatives?

The planar tetracyclic core intercalates into DNA base pairs, stabilizing the duplex via π-stacking and hydrophobic interactions. Substituents like the pentyl chain enhance minor groove binding, while ethoxy groups modulate solubility .
Experimental validation : Thermal denaturation assays (ΔTm ≈ +8–12°C) and fluorescence quenching confirm intercalation .

Advanced: How do substituents influence the cytotoxicity and DNA-binding thermodynamics of these compounds?

  • Aminoethyl side chains (e.g., in B-220 derivatives) improve DNA affinity (Kb ≈ 10⁶ M⁻¹) and thermal stability (ΔTm ≈ +15°C) but may reduce cell permeability .
  • Electron-withdrawing groups (e.g., nitro at C9) enhance cytotoxicity (IC50 ≈ 2–5 μM in HeLa cells) by promoting ROS generation .
    Methodological note : Combine docking studies (e.g., AutoDock) with isothermal titration calorimetry (ITC) to quantify binding energetics .

Basic: What strategies mitigate aggregation in indoloquinoxaline-based DSSC sensitizers?

  • Bulky substituents : 2,3-Diethoxy groups introduce steric hindrance, reducing dye aggregation on TiO₂ surfaces .
  • Co-sensitization : Pair with non-planar dyes (e.g., carbazole derivatives) to minimize π-π stacking, achieving PCEs up to 9.24% .

Advanced: How can computational methods guide the design of indoloquinoxaline derivatives for OLEDs?

  • DFT/Molecular dynamics : Predict charge transport properties (e.g., hole/electron mobility) and emission spectra .
  • Machine learning : Train models on existing datasets (e.g., HOMO/LUMO levels of 50+ derivatives) to prioritize synthetic targets .

Basic: What are the key challenges in purifying indoloquinoxaline derivatives?

  • Hydrophobic byproducts : Use silica gel chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
  • Metal residues : Chelate Pd catalysts with thiourea-functionalized resins post-Suzuki coupling .

Advanced: What sustainable synthesis approaches are emerging for indoloquinoxalines?

  • Solvent-free mechanochemistry : Achieves 85% yield in C–N coupling reactions, reducing waste .
  • Photocatalysis : Visible-light-mediated cyclization minimizes toxic reagents (e.g., POCl₃) .

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